[(1-Methyl-1H-pyrazol-5-yl)methyl](pentyl)amine
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Overview
Description
(1-Methyl-1H-pyrazol-5-yl)methylamine is a chemical compound with the molecular formula C10H19N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method includes the reaction of 1-methyl-1H-pyrazole with pentylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
(1-Methyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (1-Methyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and other proteins involved in signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A simpler derivative with similar reactivity but lacking the pentyl group.
3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid: Contains an acrylic acid group, offering different reactivity and applications.
5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid: Another derivative with distinct functional groups and properties
Uniqueness
(1-Methyl-1H-pyrazol-5-yl)methylamine is unique due to its specific structure, which combines the pyrazole ring with a pentylamine side chain. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]pentan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-4-5-7-11-9-10-6-8-12-13(10)2/h6,8,11H,3-5,7,9H2,1-2H3 |
InChI Key |
WVYJOZAPXFDNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC=NN1C |
Origin of Product |
United States |
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